molecular formula C15H10N2O4 B324167 N-(1,3-dioxoisoindol-2-yl)-4-hydroxybenzamide

N-(1,3-dioxoisoindol-2-yl)-4-hydroxybenzamide

Cat. No.: B324167
M. Wt: 282.25 g/mol
InChI Key: YAFITMBXGCKHLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindol-2-yl)-4-hydroxybenzamide typically involves the reaction of phthalic anhydride with 4-aminophenol under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindol-2-yl)-4-hydroxybenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1,3-dioxoisoindol-2-yl)-4-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindol-2-yl)-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes, thereby modulating biochemical pathways involved in inflammation and cancer. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-dioxoisoindol-2-yl)-4-hydroxybenzamide is unique due to the presence of the hydroxyl group on the benzamide moiety, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and enables various chemical modifications, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

N-(1,3-dioxoisoindol-2-yl)-4-hydroxybenzamide

InChI

InChI=1S/C15H10N2O4/c18-10-7-5-9(6-8-10)13(19)16-17-14(20)11-3-1-2-4-12(11)15(17)21/h1-8,18H,(H,16,19)

InChI Key

YAFITMBXGCKHLT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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